molecular formula C8H4F3N3O2 B3156508 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)- CAS No. 832127-71-6

1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)-

Cat. No. B3156508
CAS RN: 832127-71-6
M. Wt: 231.13 g/mol
InChI Key: ZCLVCPACAHZSKP-UHFFFAOYSA-N
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Description

1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)-, commonly known as BTA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a benzene ring and a triazole ring. BTA-1 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

BTA-1 has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. BTA-1 has also been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics. Additionally, BTA-1 has been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of BTA-1 is not fully understood. However, it has been proposed that BTA-1 induces apoptosis in cancer cells by activating the caspase pathway. BTA-1 has also been found to inhibit the activity of bacterial and fungal enzymes, leading to the inhibition of their growth.
Biochemical and Physiological Effects:
BTA-1 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BTA-1 has also been found to inhibit the growth of bacteria and fungi by inhibiting the activity of their enzymes. Additionally, BTA-1 has been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

BTA-1 has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. However, BTA-1 is a toxic compound and requires careful handling. Additionally, the mechanism of action of BTA-1 is not fully understood, which may limit its potential applications in certain fields.

Future Directions

For the study of BTA-1 include the development of new antibiotics, the study of its potential use in the treatment of inflammatory diseases, and further research into its mechanism of action.

properties

IUPAC Name

3-hydroxy-8-(trifluoromethyl)-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-3-1-2-4-6(5)12-13-14(16)7(4)15/h1-3,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLVCPACAHZSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=NN(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467281
Record name 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)-

CAS RN

832127-71-6
Record name 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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